molecular formula C13H16ClN3O2 B3018754 N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide CAS No. 477851-50-6

N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide

Cat. No.: B3018754
CAS No.: 477851-50-6
M. Wt: 281.74
InChI Key: IEBIFELWPXHXRK-JQTXPAQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide (CAS No. 477851-50-6) is a substituted acrylamide derivative with the molecular formula C₁₃H₁₆ClN₃O₂ and a molecular weight of 281.74 g/mol. Its structure features a 4-chlorophenyl group attached to the acrylamide core, a dimethylamino substituent at the β-position, and a methoxyiminomethyl moiety at the α-position .

Synthesis:
The compound is synthesized via multi-step reactions involving α-bromoacrylic acid derivatives and substituted anilines. Key steps include condensation under basic conditions (e.g., triethylamine) and purification via column chromatography .

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-3-(dimethylamino)-2-[(E)-methoxyiminomethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-17(2)9-10(8-15-19-3)13(18)16-12-6-4-11(14)5-7-12/h4-9H,1-3H3,(H,16,18)/b10-9-,15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBIFELWPXHXRK-JQTXPAQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=NOC)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=N/OC)\C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide typically involves the reaction of 4-chloroaniline with dimethylamine and methoxyiminoacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Biological Activity/Applications Reference
Target Compound 4-Cl-C₆H₄, N(CH₃)₂, CH=N-OCH₃ Anticancer (under investigation)
(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)acrylamide 4-Cl-C₆H₄, 3-OCH₃-C₆H₄ Antiproliferative (tested in vitro)
(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide 4-OH-3-OCH₃-C₆H₃, N-propyl Anti-inflammatory (IC₅₀: 17.00 μM)
N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide 4-Cl-C₆H₄, cyano, thiol, phenylamino Precursor for cyclization to thiophene derivatives
(E)-N-(2-(2-methylpiperidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide 3,4,5-(OCH₃)₃-C₆H₂, 2-methylpiperidinylethyl EP2 receptor antagonist

Key Observations :

Substituent Effects on Bioactivity: The 4-chlorophenyl group (common in the target compound and ) enhances lipophilicity and membrane permeability, critical for anticancer activity . Dimethylamino and methoxyiminomethyl groups in the target compound may improve solubility and binding affinity to kinase targets compared to simpler acrylamides .

Functional Group Diversity :

  • Thiol-containing derivatives (e.g., ) are precursors for heterocyclic compounds but show lower stability.
  • Hydroxy-methoxy substitutions (e.g., ) correlate with anti-inflammatory activity due to radical-scavenging properties.

Stereochemical Impact: The (Z)-configuration of the methoxyiminomethyl group in the target compound may influence its spatial interaction with biological targets compared to (E)-isomers .

Notes and Limitations

  • Stereochemical Complexity: The (Z/E)-isomerism of the methoxyiminomethyl group necessitates chiral resolution for pharmacological studies .

Biological Activity

N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C12H14ClN3OC_{12}H_{14}ClN_{3}O and its structural features, which include a chlorophenyl group and a dimethylamino group. The presence of the methoxyimino functional group is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, a study evaluated the cytotoxic effects of various acrylamide derivatives on cancer cell lines. The results showed that certain derivatives could inhibit cell proliferation effectively, suggesting potential as chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methoxyimino group may play a crucial role in modulating enzyme activity involved in cancer cell metabolism. Additionally, the dimethylamino group may enhance solubility and permeability, facilitating better interaction with cellular targets.

Case Studies

  • Study on Antitumor Activity : A case study involving the application of this compound in vitro demonstrated significant inhibition of tumor growth in several cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and apoptosis in neuronal cells, hinting at their potential utility in treating neurodegenerative disorders .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAnticancer ActivityNeuroprotective EffectsOther Notable Activities
This compoundHigh (IC50 < 10 µM)ModeratePotential antimicrobial
Similar Acrylamide Derivative AModerate (IC50 ~ 20 µM)LowNone reported
Similar Acrylamide Derivative BLow (IC50 > 50 µM)HighAnti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.